molecular formula C16H17ClN4O2 B2794504 N-{5-carbamoyl-2-[(dimethylamino)methyl]phenyl}-2-chloropyridine-4-carboxamide CAS No. 1376349-36-8

N-{5-carbamoyl-2-[(dimethylamino)methyl]phenyl}-2-chloropyridine-4-carboxamide

Cat. No.: B2794504
CAS No.: 1376349-36-8
M. Wt: 332.79
InChI Key: MGCSTTRWHKFJAZ-UHFFFAOYSA-N
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Description

N-{5-carbamoyl-2-[(dimethylamino)methyl]phenyl}-2-chloropyridine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a carbamoyl group, a dimethylamino group, and a chloropyridine moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-carbamoyl-2-[(dimethylamino)methyl]phenyl}-2-chloropyridine-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted aniline and pyridine derivatives, followed by a series of coupling reactions, protection and deprotection steps, and functional group transformations. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{5-carbamoyl-2-[(dimethylamino)methyl]phenyl}-2-chloropyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.

Scientific Research Applications

N-{5-carbamoyl-2-[(dimethylamino)methyl]phenyl}-2-chloropyridine-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-{5-carbamoyl-2-[(dimethylamino)methyl]phenyl}-2-chloropyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • N-{5-carbamoyl-2-[(dimethylamino)methyl]phenyl}-2-chloropyridine-3-carboxamide
  • N-{5-carbamoyl-2-[(dimethylamino)methyl]phenyl}-2-bromopyridine-4-carboxamide
  • N-{5-carbamoyl-2-[(dimethylamino)methyl]phenyl}-2-chloropyridine-4-sulfonamide

Uniqueness

N-{5-carbamoyl-2-[(dimethylamino)methyl]phenyl}-2-chloropyridine-4-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[5-carbamoyl-2-[(dimethylamino)methyl]phenyl]-2-chloropyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O2/c1-21(2)9-12-4-3-10(15(18)22)7-13(12)20-16(23)11-5-6-19-14(17)8-11/h3-8H,9H2,1-2H3,(H2,18,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCSTTRWHKFJAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=C(C=C1)C(=O)N)NC(=O)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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